molecular formula C16H14F3N3OS B1674483 Lansoprazole sulfide CAS No. 103577-40-8

Lansoprazole sulfide

Cat. No. B1674483
CAS RN: 103577-40-8
M. Wt: 353.4 g/mol
InChI Key: CCHLMSUZHFPSFC-UHFFFAOYSA-N
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Description

Lansoprazole sulfide is a primary metabolite of Lansoprazole , a commercially available proton-pump inhibitor . It has been reported to have in vitro and in vivo activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of Lansoprazole commences with the condensation of 2-mercaptobenzimadazole with 2-chloromethyl-3methyl-4-(2, 2, 2-trifluoro ethoxy) pyridine hydrochloride using water as a solvent . This yields a thioether, which is then selectively oxidized to Lansoprazole using sodium hypochlorite . A similar process could be used to synthesize Lansoprazole sulfide.


Molecular Structure Analysis

Lansoprazole sulfide has a molecular formula of C16H14F3N3OS . The fused benzimidazole moiety and the pyridine ring are nearly coplanar .


Chemical Reactions Analysis

Lansoprazole sulfide can be synthesized from Lansoprazole through intracellular sulfoxide reduction . It can also be synthesized enzymatically, as demonstrated by a study that used a combinatorial mutant library of the previously identified Lansoprazole sulfide monooxygenase Cb BVMO V1 .


Physical And Chemical Properties Analysis

Lansoprazole sulfide shares similar physical and chemical properties with Lansoprazole. Lansoprazole is a member of benzimidazoles, a member of pyridines, and a sulfoxide .

Mechanism of Action

Target of Action

Lansoprazole sulfide primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production. By inhibiting these pumps, lansoprazole sulfide effectively reduces gastric acid secretion .

Mode of Action

Lansoprazole sulfide acts by inhibiting the (H+, K+)-ATPase enzyme system , which is the final step in gastric acid production . This inhibition occurs in the gastric parietal cells, leading to a decrease in acid secretion .

Biochemical Pathways

Lansoprazole sulfide affects several biochemical pathways. It has been found to cause calcium overload in osteoblasts, leading to apoptosis . This effect is mediated by the IP3R and SOCE calcium signaling pathways . Additionally, lansoprazole sulfide has been shown to up-regulate PPARγ, Nrf2, HO-1, cytoglobin, and PI3K/AKT pathways while down-regulating the NF-κB pathway .

Pharmacokinetics

Lansoprazole sulfide is rapidly absorbed and is approximately 97% bound in human plasma . The pharmacokinetics of lansoprazole appear to be linear over the range from 15 to 60mg . Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life (t ½) is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of lansoprazole sulfide’s action is the reduction of gastric acid secretion. This makes it effective at promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lansoprazole sulfide. For instance, it has been found that powders and solids of lansoprazole sulfide are presumed to be combustible . Moreover, the degradation of lansoprazole sulfide in the aquatic environment has been reported .

Safety and Hazards

Lansoprazole sulfide, like Lansoprazole, should be handled with caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHLMSUZHFPSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145906
Record name Lansoprazole sulfide
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole sulfide

CAS RN

103577-40-8
Record name Lansoprazole sulfide
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Record name Lansoprazole sulfide
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Record name Lansoprazole sulfide
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Record name 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]
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Record name 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
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Record name LANSOPRAZOLE SULFIDE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The present invention relates to a process for preparing the Crystalline Form A of Lansoprazole, which comprises dissolving Lansoprazole obtained by oxidation of 2-([3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methyl)thio-1H-benzimidazole in ethanol, adding water thereto, stirring the mixture at the temperature range of from 15 to 40° C. for 0.5 to 4 hours, and filtering and drying the resulting product.
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Synthesis routes and methods III

Procedure details

A mixture of 6.63 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine(30 mmol), 4.5 g of 2-mercaptobenzimidazol(30 mmol) and 8.67 g of triphenyl phosphine(33 mmol) was dissolved in 100 ml of tetrahydrofuran, 5.75 g of diethyl azodicarboxylate(DEAD)(33 mmol) dissolved in 30 ml of tetrahydrofuran was added dropwise thereto at room temperature, and stirred for 1 hour. The reaction mixture was concentrated under a reduced pressure, the resulting residue was combined with looml of ethylacetate, and extracted twice with 50 ml portions of 1N—HCl. The aqueous layer was then washed with 50 ml of diethylether; neutralized with 1N—NaOH to adjust the pH to 7. The resulting precipitates were filtrated, washed with water, and dried, to obtain 10.06 g of the title compound as a white solid(yield: 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does lansoprazole sulfide exert its anti-mycobacterial activity?

A: Lansoprazole sulfide, a metabolite of the proton pump inhibitor lansoprazole, exhibits potent activity against Mycobacterium tuberculosis. Research suggests that it targets the cytochrome bc1 complex, a crucial component of the bacterial electron transport chain [, ]. By inhibiting cytochrome bc1, lansoprazole sulfide disrupts essential metabolic processes, ultimately leading to bacterial death.

Q2: How does the activity of lansoprazole sulfide compare to its parent compound, lansoprazole, in the context of Mycobacterium tuberculosis?

A: Interestingly, while lansoprazole itself shows some anti-mycobacterial activity, its metabolite, lansoprazole sulfide, exhibits significantly greater potency []. This highlights the potential of exploring metabolites for enhanced therapeutic benefits.

Q3: Beyond its anti-mycobacterial effects, does lansoprazole sulfide demonstrate activity against other diseases?

A: Research indicates that lansoprazole sulfide also displays promising activity against triple-negative breast cancer []. It achieves this by inhibiting the enoyl reductase component of fatty acid synthase (FASN) []. This enzyme plays a crucial role in the de novo synthesis of fatty acids, a process often upregulated in cancer cells.

Q4: Are there any known resistance mechanisms against lansoprazole sulfide in Mycobacterium tuberculosis?

A: Studies have identified mutations in the cytochrome bc1 complex, specifically in the QcrB and QcrA subunits, that confer resistance to lansoprazole sulfide []. Interestingly, some of these mutations also confer cross-resistance to other cytochrome bc1 inhibitors, including Q203, AX-35, and even lansoprazole itself []. This emphasizes the need for ongoing surveillance of resistance development and the exploration of novel therapeutic targets.

Q5: What is the role of Baeyer-Villiger monooxygenases in the context of lansoprazole sulfide?

A: Baeyer-Villiger monooxygenases (BVMOs) have emerged as valuable biocatalysts for the asymmetric synthesis of chiral sulfoxides, including lansoprazole sulfide [, , , ]. These enzymes can efficiently catalyze the oxidation of prochiral sulfides, such as lansoprazole sulfide, into their corresponding chiral sulfoxides, offering an environmentally friendly and highly selective approach for pharmaceutical synthesis [].

Q6: Have there been efforts to improve the catalytic efficiency of BVMOs for lansoprazole sulfide synthesis?

A: Indeed, researchers have employed directed evolution strategies, coupled with high-throughput screening methods, to enhance the activity and thermostability of BVMOs for lansoprazole sulfide production [, ]. This has resulted in the identification of improved CbBVMO variants, showcasing the potential of protein engineering to optimize biocatalysts for industrial applications [, ].

Q7: What are the primary challenges associated with utilizing lansoprazole sulfide as a therapeutic agent?

A: One challenge lies in achieving adequate drug levels in target tissues []. While lansoprazole is readily absorbed orally, its conversion to the active lansoprazole sulfide metabolite seems limited within the body []. Research suggests that direct administration of lansoprazole sulfide might be necessary to reach therapeutic concentrations, necessitating further exploration of appropriate delivery methods [].

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